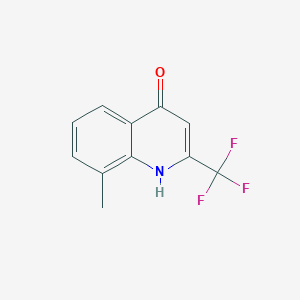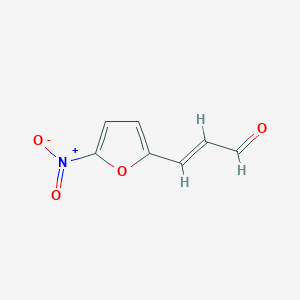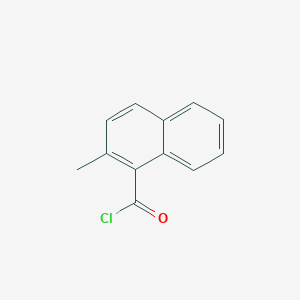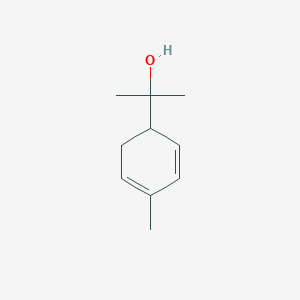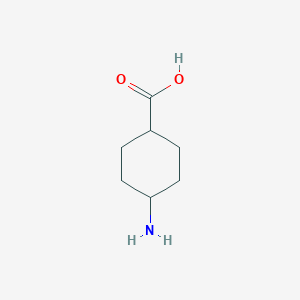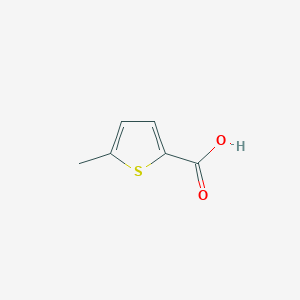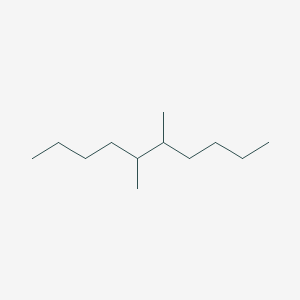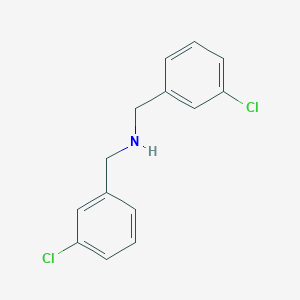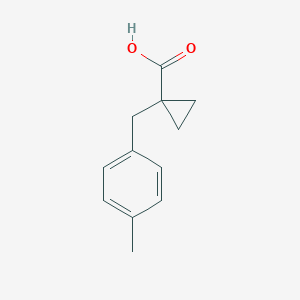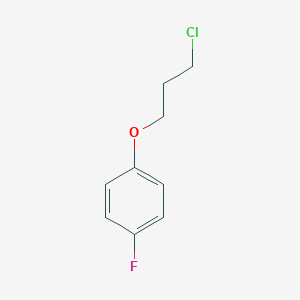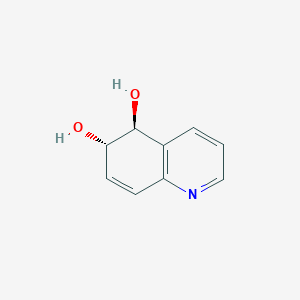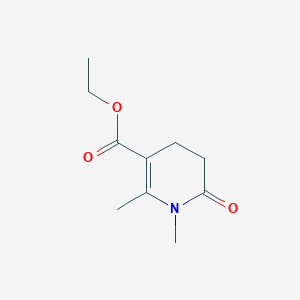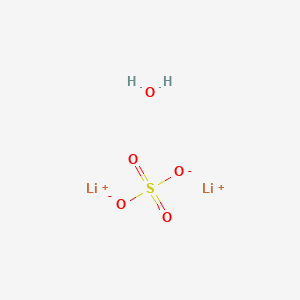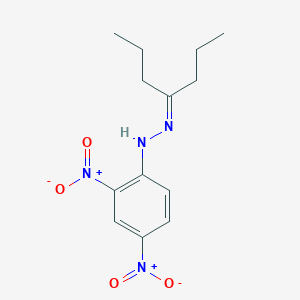
N-(heptan-4-ylideneamino)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(heptan-4-ylideneamino)-2,4-dinitroaniline is an organic compound with the molecular formula C₁₃H₁₈N₄O₄ and a molecular weight of 294.3064 g/mol . It is a derivative of 4-heptanone, where the carbonyl group has been converted into a hydrazone by reaction with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and quantification of carbonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(heptan-4-ylideneamino)-2,4-dinitroaniline can be synthesized by the reaction of 4-heptanone with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst . The general reaction is as follows:
4-Heptanone+2,4-Dinitrophenylhydrazine→4-Heptanone, (2,4-dinitrophenyl)hydrazone+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as in laboratory synthesis but scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions
N-(heptan-4-ylideneamino)-2,4-dinitroaniline primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Addition-Elimination: This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of water. Common reagents include hydrazines and hydroxylamines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the hydrazone to form corresponding acids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the hydrazone back to the original carbonyl compound.
Major Products
Nucleophilic Addition-Elimination: The major product is the hydrazone itself.
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the original carbonyl compound, 4-heptanone.
Aplicaciones Científicas De Investigación
N-(heptan-4-ylideneamino)-2,4-dinitroaniline has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: Employed in studies involving enzyme kinetics and metabolic pathways where carbonyl compounds are intermediates.
Industrial Applications: Utilized in the quality control of products where carbonyl impurities need to be monitored.
Mecanismo De Acción
The mechanism of action of N-(heptan-4-ylideneamino)-2,4-dinitroaniline involves nucleophilic addition to the carbonyl group of 4-heptanone, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which stabilize the intermediate .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to many hydrazones, including N-(heptan-4-ylideneamino)-2,4-dinitroaniline.
2-Heptanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from 2-heptanone.
Heptanal, (2,4-dinitrophenyl)hydrazone: Derived from heptanal and used similarly in analytical chemistry.
Uniqueness
This compound is unique due to its specific reactivity with 4-heptanone, making it a valuable tool for the selective detection of this carbonyl compound in complex mixtures.
Propiedades
Número CAS |
1655-41-0 |
|---|---|
Fórmula molecular |
C13H18N4O4 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-(heptan-4-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-10(6-4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3 |
Clave InChI |
PUGYZTOHWZGYEY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
SMILES canónico |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
| 1655-41-0 | |
Sinónimos |
4-Heptanone 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


